

Commercial Suppliers and Technical Applications of Methyl 14-Methylhexadecanoate

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Compound of Interest

Compound Name: Methyl 14-methylhexadecanoate

Cat. No.: B164443

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 14-methylhexadecanoate, an anteiso-branched chain fatty acid methyl ester, serves as a critical analytical standard in various scientific disciplines, particularly in the fields of lipidomics, microbiology, and food science. Its unique branched structure makes it a valuable internal standard for the accurate quantification of other fatty acids in complex biological matrices. This technical guide provides an overview of commercial suppliers, detailed experimental protocols for its use, and insights into the biological pathways where related compounds are involved.

Commercial Availability of Methyl 14-Methylhexadecanoate

A number of reputable chemical suppliers offer **methyl 14-methylhexadecanoate** as a high-purity analytical standard. The table below summarizes key quantitative data from some of these suppliers for easy comparison. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

Supplier	Product Number	CAS Number	Purity	Available Quantities
Larodan	21-1614	2490-49-5	>98% ^[1]	10 mg, 25 mg, 100 mg, 250 mg ^[1]
MedChemExpress	HY-166193	2490-49-5	Not specified	Inquire for bulk
Cayman Chemical	Not specified	2490-49-5	≥98%	Inquire for details

Experimental Protocols: Quantification of Fatty Acids using Methyl 14-Methylhexadecanoate as an Internal Standard

The primary application of **methyl 14-methylhexadecanoate** is as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis of fatty acid methyl esters (FAMES). Its non-natural occurrence in many biological systems makes it an ideal candidate for this purpose. Below is a detailed methodology for the analysis of fatty acids in a biological sample.

Lipid Extraction and Saponification

This step aims to extract total lipids from the sample and then hydrolyze the ester linkages to release free fatty acids.

- **Sample Preparation:** Homogenize the biological sample (e.g., cell pellet, tissue, or biofluid).
- **Lipid Extraction:** Employ a biphasic solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water), to extract the total lipid content.
- **Saponification:** After extraction, evaporate the organic solvent under a stream of nitrogen. Add a known volume of a methanolic solution of sodium hydroxide or potassium hydroxide to

the lipid extract. This process, known as saponification, hydrolyzes triglycerides and other esterified lipids into their corresponding fatty acid salts and glycerol.

Derivatization to Fatty Acid Methyl Esters (FAMES)

To increase their volatility for GC analysis, the free fatty acids are converted into their methyl ester counterparts.

- **Internal Standard Spiking:** Prior to derivatization, add a precise amount of **methyl 14-methylhexadecanoate** standard solution to the saponified lipid extract. The concentration of the internal standard should be within the linear range of the instrument's detector.
- **Methylation:** Add a methylating agent such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl. Heat the mixture to facilitate the reaction, which converts the fatty acid salts to FAMES.
- **Extraction of FAMES:** After cooling, add water and a non-polar solvent like hexane or heptane to the reaction mixture. The FAMES, including the internal standard, will partition into the organic layer.
- **Sample Cleanup:** Carefully collect the organic layer and wash it with a saline solution to remove any remaining catalyst or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMES are now ready for analysis.

- **Instrumentation:** A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for FAME separation, such as a polar phase column (e.g., polyethylene glycol) or a non-polar column (e.g., dimethylpolysiloxane).
- **Injection:** Inject a small volume (typically 1 µL) of the FAME extract into the heated GC inlet.
- **Chromatographic Separation:** The FAMES are separated based on their boiling points and polarity as they travel through the GC column. A temperature gradient program is typically

used to achieve optimal separation.

- Mass Spectrometry Detection: As the FAMES elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.

Data Analysis and Quantification

- Peak Identification: Identify the peaks corresponding to the individual FAMES and the **methyl 14-methylhexadecanoate** internal standard by comparing their retention times and mass spectra to known reference standards and spectral libraries.
- Quantification: The concentration of each identified fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the **methyl 14-methylhexadecanoate** internal standard, using a pre-determined response factor.

Below is a visual representation of the experimental workflow.



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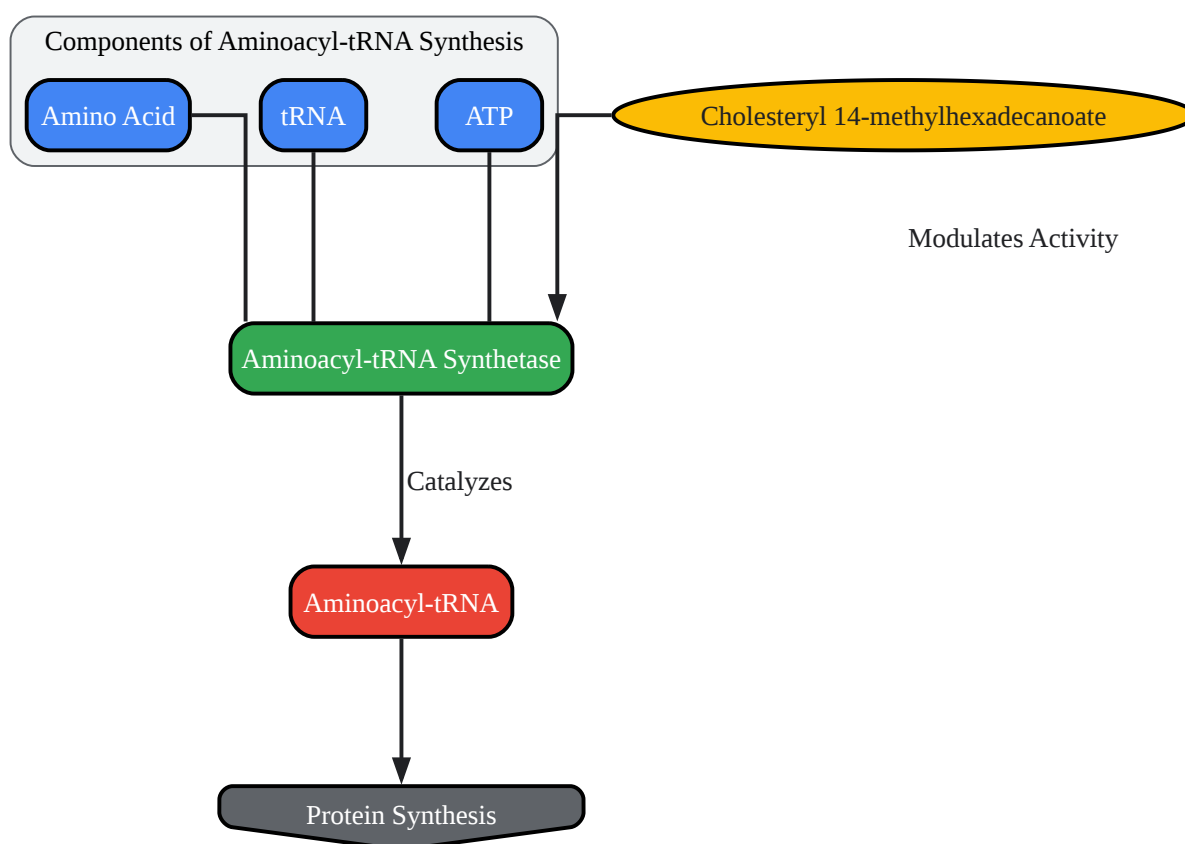
Caption: Experimental workflow for FAME analysis using an internal standard.

Biological Significance: Role in Aminoacyl-tRNA Synthesis

While **methyl 14-methylhexadecanoate** itself is primarily used as an analytical standard, its cholesteryl ester counterpart, cholesteryl 14-methylhexadecanoate, has been implicated in a crucial biological process: the synthesis of aminoacyl-tRNA. This process is the first step in protein synthesis, where amino acids are attached to their corresponding transfer RNA (tRNA) molecules.

Studies have shown that the activity of aminoacyl-tRNA synthetases, the enzymes responsible for this attachment, can be modulated by cholesteryl 14-methylhexadecanoate. The proposed mechanism involves the binding of this lipid to the enzyme, which in turn influences its catalytic activity. This suggests a potential regulatory role for specific lipids in the fundamental process of protein synthesis.

The logical relationship in this pathway can be visualized as follows:



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Caption: Role of cholesteryl 14-methylhexadecanoate in aminoacyl-tRNA synthesis.

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References

- 1. larodan.com [larodan.com]
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